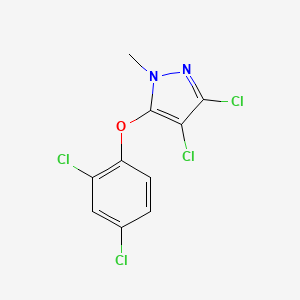

3,4-二氯-5-(2,4-二氯苯氧基)-1-甲基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse biological activities and potential applications in various fields, including pharmaceuticals and agriculture .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the annulation method or the condensation/cyclization reaction. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was achieved through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, other pyrazole derivatives were synthesized by condensation of chalcone derivatives with hydrazine or phenylhydrazine hydrochloride under reflux conditions .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single crystal X-ray diffraction studies. These structures are stabilized by various intermolecular interactions, such as hydrogen bonds and π-π stacking interactions . The dihedral angles between the rings in the molecules indicate the degree of planarity or twisted conformation, which can affect the compound's properties .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclization and transamidation, to introduce different functional groups and optimize their biological activities . The reactivity of these compounds is influenced by the electronic distribution within the molecule, which can be studied using computational methods such as Density Functional Theory (DFT) .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability, electronic structure, and optical properties, can be characterized using techniques like NMR, mass spectra, FT-IR, UV-Visible, and thermogravimetric analysis (TG-DTG) . Computational studies, including DFT calculations and Natural Bond Orbital (NBO) analysis, provide insights into the electronic transitions, molecular electrostatic potential, and thermodynamic properties at different temperatures . These properties are crucial for understanding the behavior of the compounds in various environments and their potential applications.

科学研究应用

化学与杂环合成

- 3,4-二氯-5-(2,4-二氯苯氧基)-1-甲基-1H-吡唑化合物被认为是杂环化合物合成中的一个基本模块。其独特的反应性使其对于生成各种类型的杂环化合物和染料非常有价值。这包括吡唑并咪唑、-噻唑、螺吡啶、螺吡咯、螺吡喃等的合成。该化合物为从广泛的前体中生成多功能的氰亚甲基染料提供了温和的反应条件 (Gomaa & Ali, 2020).

合成与生物评价

- 该化合物在合成吡唑衍生物中发挥着重要作用,而吡唑衍生物已显示出显着的农用化学和药学活性。使用该化合物合成的各种吡唑衍生物已表现出潜在的物理和化学性质,如除草剂、抗菌剂、抗真菌剂、抗病毒剂和抗氧化剂活性 (Sheetal et al., 2018).

药物化学与生物活性

- 据报道,源自 3,4-二氯-5-(2,4-二氯苯氧基)-1-甲基-1H-吡唑的甲基取代吡唑表现出广泛的生物活性。该化合物有助于合成用作药物支架的吡唑。由于其有效的药用特性,它们已在药物化学的各个领域显示出疗效 (Sharma et al., 2021).

生物活性分子的多组分合成

- 该化合物用于多组分反应中,用于合成含有吡唑部分的生物活性分子。该化合物在合成过程中中的使用促进了具有抗菌、抗癌、抗真菌、抗氧化剂和其他多种生物活性的分子的产生,这反映了其在药物和药学化学中的重要性 (Becerra et al., 2022).

属性

IUPAC Name |

3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl4N2O/c1-16-10(8(13)9(14)15-16)17-7-3-2-5(11)4-6(7)12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYZMSKUZLCGLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517818.png)

![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2517822.png)

![2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B2517823.png)

![N-(4-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide](/img/structure/B2517824.png)

![9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2517826.png)

![N-(2,5-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517836.png)

![2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2517837.png)

![Methyl 2-(3-(4-chlorophenyl)benzo[c]isoxazole-5-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2517838.png)